molecular formula C10H12O4 B030612 3-(4-Hydroxy-3-methoxyphenyl)propionic acid CAS No. 1135-23-5

3-(4-Hydroxy-3-methoxyphenyl)propionic acid

Cat. No. B030612
CAS RN: 1135-23-5
M. Wt: 196.2 g/mol
InChI Key: BOLQJTPHPSDZHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid and related compounds involves regiospecific reactions, where the correct identification of regioisomers can be challenging and often requires single-crystal X-ray analysis for unambiguous structure determination. For instance, the synthesis of related compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid showcases the complexity and specificity of the synthesis processes involved in obtaining such compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by specific conformational arrangements and interactions. For example, the propionic acid groups in certain derivatives can form hydrogen-bonded dimers, typical of carboxylic acid groups in the solid state, highlighting the significance of hydrogen bonding in the structural stability of these molecules (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Chemical reactions involving 3-(4-Hydroxy-3-methoxyphenyl)propionic acid often lead to the formation of various derivatives with different chemical and biological properties. The compound's susceptibility to reactions like acid-catalyzed ring closure or auto-oxidation underlines the reactive nature and versatility of this compound in chemical synthesis (Brown, Denman, & O'donnell, 1971).

Physical Properties Analysis

The physical properties of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid derivatives, such as crystal structure, are often determined using techniques like X-ray crystallography. These studies provide insights into the compound's stability, conformational diversity, and the role of intermolecular interactions in determining its physical state (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Properties Analysis

The chemical properties of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, such as its reactivity towards hydrolysis, acylation, and other chemical transformations, are crucial for its application in synthesizing biologically active compounds. These properties are influenced by the compound's functional groups and the electronic effects imparted by substituents like hydroxy and methoxy groups (Arutyunyan, Papoyan, Akopyan, Paronikyan, Panosyan, & Gevorgyan, 2014).

Scientific Research Applications

Synthesis and Biological Activity

  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) is involved in the synthesis of various compounds with potential biological activities. For example, it can be transformed into propionamides, which have shown weak antibacterial activity (Arutyunyan et al., 2014).

Pharmacokinetics in Animal Models

  • HMPA, derived from dietary polyphenols, exhibits notable pharmacokinetic profiles in Sprague-Dawley rats. It is rapidly metabolized and distributed in various organs, suggesting its broad biological relevance (Abe et al., 2023).

Metabolic and Gut Microbiota Effects

  • Dietary intake of 4-Hydroxy-3-methoxycinnamic acid (HMCA), which is metabolized to HMPA by gut microbiota, has been found effective against diet-induced obesity and insulin resistance in mice. This indicates the metabolic benefits of HMPA, including modulation of gut microbes and hepatic lipid metabolism (Ohue‐Kitano et al., 2019).

Chemical Synthesis and Transformation

  • HMPA has been studied in the context of chemical synthesis and transformation, contributing to the development of various organic compounds. Its role in chemical reactions and as a precursor to other chemicals is noteworthy (Brown et al., 1971).

Application in Material Science

  • HMPA has been used as an organic modifier in layered double hydroxides, influencing the properties of bionanocomposites. Its incorporation affects the thermal and mechanical properties of these materials, demonstrating its utility in material science applications (Totaro et al., 2017).

Safety And Hazards

HMPA may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

HMPA is a metabolite produced by the gut microbiota from dietary polyphenols, which might contribute to their health benefits . This study aims to investigate the absorption, metabolism, and tissue accumulation of HMPA in Sprague-Dawley (SD) rats .

properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLQJTPHPSDZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150427
Record name Dihydroferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-3-methoxyphenyl)propionic acid

CAS RN

1135-23-5
Record name Dihydroferulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroferulic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroferulic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-hydroxy-3-methoxyphenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.172
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Record name DIHYDROFERULIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O01RNC700M
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Record name Dihydroferulic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062121
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Synthesis routes and methods I

Procedure details

20.0 g of Ferulic acid was dissolved in 250 ml of methanol and subjected to catalytic reduction under normal pressure for 3 hours in the presence of 10% palladium carbon catalyst (50% wet type). After removing the catalyst by filtration, the resulting filtrate was concentrated to collect precipitated crystals by filtration, thereby obtaining 19.3 g of 3-(4-hydroxy-3-methoxyphenyl)propionic acid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution was prepared from 8.0 g (0.034 mol) of acetyldihydroferulic acid and 4.7 g (0.118 mol) of sodium hydroxide in 100 mL of water and refluxed for 5 h. After cooling to room temperature, the aqueous solution was acidified with hydrochloric acid and extracted with dichloromethane. The organic layer was washed with brine and dried over magnesium sulfate. The evaporation of the solvent left a yellow crude product that was dissolved in dichloromethane and precipitated in hexanes to yield 5.5 g of an off-white powder in 83% yield.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods III

Procedure details

To a solution of 3-(4-Hydroxy-3-methoxy-phenyl)-acrylic acid (20 g, 103 mmol) in EtOAc (100 ml) and MeOH (100 ml) was added carefully 10% Pd/C (2.0 g), the reaction mixture was shaken in Parr apparatus for 5 hs under 30-40 psi of hydrogen, then the solution was passed through a celite pad and the catalyst was washed with methanol, the filtrate was concentrated and dried at 50° C. under reduced pressure to give product (18 g, 89.16%). LC-MS: m/e 195 (M−1).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89.16%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxy-3-methoxyphenyl)propionic acid
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3-(4-Hydroxy-3-methoxyphenyl)propionic acid
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3-(4-Hydroxy-3-methoxyphenyl)propionic acid
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Reactant of Route 5
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Reactant of Route 6
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